5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide
Description
This pyrimidine derivative features a 5-chloro-substituted pyrimidine core, a 2-chlorobenzylsulfanyl group at position 2, and an N-phenylcarboxamide moiety. The compound's design leverages the pyrimidine scaffold’s versatility in medicinal chemistry, where substitutions modulate bioactivity, solubility, and target specificity.
Properties
Molecular Formula |
C18H13Cl2N3OS |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
5-chloro-2-[(2-chlorophenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-14-9-5-4-6-12(14)11-25-18-21-10-15(20)16(23-18)17(24)22-13-7-2-1-3-8-13/h1-10H,11H2,(H,22,24) |
InChI Key |
FDZPDTRRYQUMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a thiol derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize automated reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cholinesterase Inhibition
Compounds containing sulfur and nitrogen heterocycles have been reported to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer’s disease. The inhibition of these enzymes can enhance cholinergic transmission, providing a therapeutic approach to cognitive decline. The structure of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide positions it as a candidate for similar studies .
Synthesis and Structural Characterization
The synthesis of this compound involves several steps that typically include the formation of the pyrimidine ring followed by substitution reactions to introduce the chlorobenzyl and sulfanyl groups. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .
Neuroprotective Agents
Given its potential cholinesterase inhibitory activity, this compound could be explored as a neuroprotective agent. Research has shown that certain pyrimidine derivatives can provide neuroprotection through various mechanisms, including antioxidant activity and modulation of neuroinflammatory pathways .
Anti-inflammatory Properties
Pyrimidines are known for their anti-inflammatory effects, which can be beneficial in treating conditions characterized by excessive inflammation. The structural features of this compound may contribute to its efficacy in this regard, warranting further investigation into its pharmacological profile .
Case Study: Synthesis and Activity Evaluation
A study conducted by researchers synthesized various pyrimidine derivatives, including those similar to this compound. The evaluation revealed that certain derivatives exhibited promising AChE inhibitory activity with IC50 values comparable to established drugs used in Alzheimer's treatment .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have indicated that modifications on the pyrimidine scaffold significantly influence biological activity. For example, substituents at specific positions on the ring can enhance or diminish inhibitory effects on cholinesterases, highlighting the importance of structural optimization in drug development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Benzylsulfanyl Group
Anti-HIV-1 Activity and Cytotoxicity
Evidence highlights the critical role of benzylsulfanyl group substitutions (Table 1):
- Key Findings :
Electronic and Steric Effects
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance hydrophobic interactions and π-stacking in target binding .
- Propyl vs. Benzyl : Propyl (11c) achieves similar activity to the target compound, suggesting smaller alkyl groups may suffice for certain targets without aromatic interactions .
Variations in the Sulfanyl and Carboxamide Groups
Sulfanyl Group Modifications
- Ethylsulfanyl () : Ethyl substitution simplifies the structure but may reduce target affinity due to decreased steric bulk. For example, 5-chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide () lacks antiviral data but highlights the role of carboxamide aryl substitutions .
Carboxamide Substitutions
Structural and Physicochemical Analysis
Lipophilicity and Solubility
- Sulfanyl vs. Oxygen Ethers : Thioether linkages (sulfanyl) offer greater metabolic stability than ethers, a critical factor in drug half-life .
Biological Activity
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by a unique structure, is being investigated for its pharmacological properties, particularly in the fields of oncology and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 369.9 g/mol. The compound features a chloro group, a sulfanyl substituent, and a carboxamide functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | JJBSUPYJHYMCJI-UHFFFAOYSA-N |
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the carboxamide group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, pyrimidine derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways such as the MAPK/ERK pathway .
Case Study:
In a study involving a related pyrimidine compound, researchers observed that treatment led to reduced tumor growth in xenograft models, highlighting the potential for similar effects with the target compound .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrimidine derivatives have been documented to inhibit pro-inflammatory cytokines and modulate immune responses. For example, compounds that target phosphodiesterases (PDEs), which play a crucial role in regulating inflammatory processes, have shown promise in reducing inflammation in animal models .
Research Findings
- In vitro Studies: Preliminary in vitro assays demonstrated that this compound can inhibit cell viability in several cancer cell lines, with IC50 values indicating effective doses for therapeutic applications.
- In vivo Studies: Animal studies have indicated that administration of related compounds resulted in significant tumor size reduction compared to controls, suggesting that this class of compounds could be developed into viable anticancer agents .
- Structure-Activity Relationship (SAR): Research into SAR has shown that modifications to the pyrimidine ring can significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against certain cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
